molecular formula C19H32O8 B14086585 Ampelopsisionoside

Ampelopsisionoside

Cat. No.: B14086585
M. Wt: 388.5 g/mol
InChI Key: QFTPTUOKFIIFJH-MODFVPIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampelopsisionoside can be isolated from plant sources through a series of extraction and chromatographic techniques. Typically, the plant material is macerated with methanol, and the extract is partitioned with solvents like ethyl acetate and n-butanol. The fractions are then subjected to column chromatography using various solvent systems to isolate the compound .

Industrial Production Methods

Most research focuses on extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Ampelopsisionoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Ampelopsisionoside has several scientific research applications:

Mechanism of Action

The mechanism of action of ampelopsisionoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets are still under investigation .

Comparison with Similar Compounds

Ampelopsisionoside is unique among megastigmane glycosides due to its specific structure and biological activities. Similar compounds include:

  • Bridelionoside B
  • 3-Hydroxy-5,6-epoxy-β-ionol 9-O-β-D-glucopyranoside
  • Alangionoside A
  • Icariside B1

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(4S,5R)-4-hydroxy-3,3,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one

InChI

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+/t10-,11-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

QFTPTUOKFIIFJH-MODFVPIOSA-N

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Origin of Product

United States

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